molecular formula C7H11ClN2O B144816 4-Amino-2-(aminomethyl)phenol dihydrochloride CAS No. 135043-64-0

4-Amino-2-(aminomethyl)phenol dihydrochloride

Cat. No.: B144816
CAS No.: 135043-64-0
M. Wt: 174.63 g/mol
InChI Key: AOPUSBIMGTVUPK-UHFFFAOYSA-N
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Description

4-Amino-2-(aminomethyl)phenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(aminomethyl)phenol dihydrochloride typically involves the reaction of 4-Amino-2-(aminomethyl)phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and purity. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(aminomethyl)phenol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted phenol derivatives .

Scientific Research Applications

4-Amino-2-(aminomethyl)phenol dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Amino-2-(aminomethyl)phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, affecting cellular processes and pathways. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Amino-2-(aminomethyl)phenol dihydrochloride include:

Uniqueness

This compound is unique due to its specific functional groups and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

135043-64-0

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

4-amino-2-(aminomethyl)phenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H

InChI Key

AOPUSBIMGTVUPK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)CN)O.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1N)CN)O.Cl

135043-64-0

Pictograms

Irritant; Environmental Hazard

Synonyms

4-Amino-2-(aminomethyl)phenol Hydrochloride;  _x000B_4-Amino-2-(aminomethyl)phenol Dihydrochloride;  4-Amino-2-(aminomethyl)phenol Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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